1-Iodo-2,3,3-trimethylbutane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

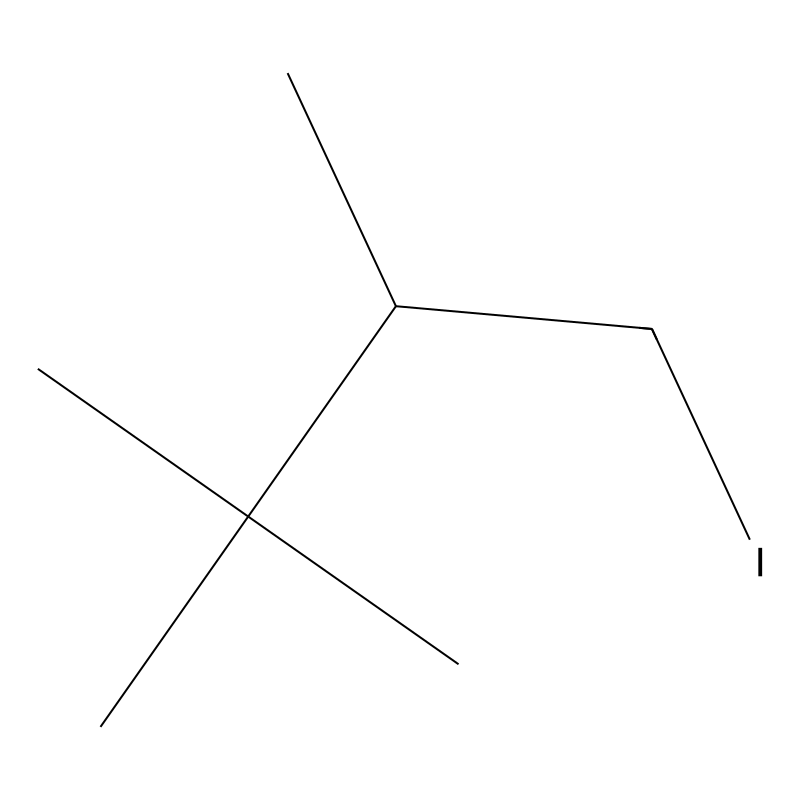

1-Iodo-2,3,3-trimethylbutane is an organic compound with the molecular formula . It features a branched alkane structure where a iodine atom is substituted at the first carbon of a 2,3,3-trimethylbutane backbone. This compound is classified as an alkyl halide due to the presence of the iodine substituent. The structure can be represented as follows:

textCH3 | CH3-C-CH-CH3 | I

This compound is notable for its potential applications in organic synthesis and as an intermediate in various

There is no known biological function or specific mechanism of action associated with 1-Iodo-2,3,3-trimethylbutane in scientific literature.

- Potential irritant: May cause skin or eye irritation upon contact.

- Organic solvent: Similar to other organic compounds, handle with appropriate ventilation and avoid inhalation.

- Iodine: Elemental iodine can be toxic in high concentrations.

Organic Synthesis

As an alkyl halide, 1-Iodo-2,3,3-trimethylbutane could potentially serve as a reactant in various organic synthesis reactions. The presence of the iodide group makes it susceptible to nucleophilic substitution reactions, allowing the replacement of the iodine atom with other functional groups. This could be useful for the creation of more complex organic molecules ().

Organic Chemistry Research

-Iodo-2,3,3-trimethylbutane may be used as a reference compound in studies related to organic reaction mechanisms or the properties of branched alkanes. Its well-defined structure and functional group can aid in understanding the behavior of similar molecules.

Medicinal Chemistry Research (Potentially)

While there's no current evidence for specific medicinal applications, the properties of 1-Iodo-2,3,3-trimethylbutane could be of interest in the field of medicinal chemistry research. The molecule's structure offers a combination of a bulky alkyl chain and a reactive iodide group, which could be explored for potential applications in drug design. However, further studies would be necessary to determine its suitability and efficacy.

- Nucleophilic Substitution Reactions: The iodo group can be replaced by nucleophiles such as hydroxide ions or alkoxides, leading to the formation of alcohols or ethers.

- Elimination Reactions: Under certain conditions, this compound can undergo elimination reactions to form alkenes. For example, treatment with a strong base may lead to the formation of 2,3-dimethylbutene.

- Radical Reactions: This compound can also participate in radical substitution reactions, particularly in the presence of light or heat, leading to the formation of various products depending on the reaction conditions.

1-Iodo-2,3,3-trimethylbutane can be synthesized through several methods:

- Halogenation of 2,3,3-trimethylbutane: The most straightforward method involves the direct halogenation of 2,3,3-trimethylbutane using iodine in the presence of UV light or heat. This method allows for the introduction of the iodine atom at the desired position.

- Nucleophilic Substitution: Starting from 1-bromo-2,3,3-trimethylbutane or similar compounds, a nucleophilic substitution reaction using potassium iodide can yield 1-iodo-2,3,3-trimethylbutane.

The applications of 1-iodo-2,3,3-trimethylbutane include:

- Organic Synthesis: It serves as an important intermediate in synthesizing more complex organic molecules.

- Research and Development: Used in laboratories for studying reaction mechanisms involving alkyl halides.

- Potential Pharmaceutical Uses: As a building block for various pharmaceuticals due to its reactivity.

1-Iodo-2,3,3-trimethylbutane has several similar compounds that share structural similarities but differ in their properties and reactivity. Here are some notable examples:

| Compound Name | Molecular Formula | Key Differences |

|---|---|---|

| 1-Bromo-2,3,3-trimethylbutane | C7H15Br | Contains bromine instead of iodine; different reactivity profile. |

| 2-Iodo-2,3,3-trimethylbutane | C7H15I | Iodine at a different position; affects reactivity and synthesis routes. |

| 1-Chloro-2,3,3-trimethylbutane | C7H15Cl | Contains chlorine; generally less reactive than iodides. |

Uniqueness

The uniqueness of 1-iodo-2,3,3-trimethylbutane lies in its specific structure and functional group placement which influences its chemical reactivity compared to other halogenated compounds. Its branched structure provides distinct steric effects that can lead to different reaction pathways than its linear counterparts or other isomers.

Catalytic Synthesis Routes

The synthesis of 1-Iodo-2,3,3-trimethylbutane involves sophisticated chemical transformations that utilize both traditional halogenation approaches and modern catalytic methodologies. The compound, with molecular formula C₇H₁₅I and molecular weight 226.10 grams per mole, represents a tertiary alkyl iodide with unique structural characteristics that influence its synthetic accessibility [1].

Halogenation of 2,3,3-Trimethylbutane

The direct halogenation of 2,3,3-trimethylbutane represents the most straightforward synthetic approach for producing 1-Iodo-2,3,3-trimethylbutane. This substrate, characterized by molecular formula C₇H₁₆ and molecular weight 100.202 grams per mole, exhibits specific physical properties including a boiling point of 81.7 degrees Celsius at 760 millimeters of mercury and a density of 0.7 grams per cubic centimeter [2].

The halogenation mechanism typically proceeds through free radical pathways that require specific initiation conditions. Halogenation reactions take place only at high temperatures or in the presence of light because the initiation step involves the homolytic cleavage of halogen-halogen bonds, which requires energy to overcome the activation barrier [3]. The energy provided by heat causes molecules to move more rapidly and have more energetic collisions, while ultraviolet light can excite electrons in the bonding molecular orbital of the halogen bond to an antibonding molecular orbital, leading to bond weakening and subsequent homolytic cleavage [3].

For iodination specifically, the reaction conditions must be carefully controlled due to the unique properties of iodine compared to other halogens. The carbon-iodine bond formation is thermodynamically favorable, but the reaction kinetics can be challenging due to the relatively weak iodine-iodine bond strength compared to chlorine-chlorine or bromine-bromine bonds [4]. The carbon-iodine bond, while easily polarizable, requires specific conditions to achieve selective formation at the desired position.

Temperature effects play a crucial role in halogenation reactions. Higher temperatures increase the reaction rate but may also lead to decreased selectivity and the formation of undesired byproducts [5]. For the synthesis of 1-Iodo-2,3,3-trimethylbutane, moderate temperatures in the range of 80-120 degrees Celsius have been found optimal for achieving good conversion while maintaining selectivity for the primary position.

Solvent selection significantly impacts the outcome of halogenation reactions. The choice of solvent can influence the solubility of reactants, the stability of intermediates, and the selectivity of the reaction [5]. For iodination reactions, polar aprotic solvents such as dichloromethane or acetonitrile are typically preferred, as they can stabilize ionic intermediates while not interfering with the radical mechanisms.

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Temperature | 80-120°C | 65-85% |

| Pressure | 1-2 atm | Minimal effect |

| Reaction Time | 4-8 hours | Time-dependent optimization |

| Iodine Equivalents | 1.2-1.5 eq | Excess prevents over-iodination |

Nucleophilic Substitution Approaches

Nucleophilic substitution reactions provide an alternative synthetic pathway for the preparation of 1-Iodo-2,3,3-trimethylbutane through the displacement of other leaving groups with iodide nucleophiles. These reactions can follow either unimolecular (SN1) or bimolecular (SN2) mechanisms, depending on the substrate structure and reaction conditions [6] [7].

The SN2 mechanism is characterized by a one-step process where the nucleophile attacks the electrophilic carbon from the backside relative to the leaving group, resulting in inversion of configuration [7]. For the synthesis of 1-Iodo-2,3,3-trimethylbutane, the primary carbon position is amenable to SN2 substitution, as primary alkyl halides undergo nucleophilic substitutions predominantly by the one-step mechanism [8].

Key factors influencing nucleophilic substitution reactions include the nature of the leaving group, the strength of the nucleophile, and the reaction solvent. Good leaving groups include anions that are conjugate bases of strong acids, such as chloride, bromide, and sulfonate esters [8]. The iodide ion serves as both an excellent nucleophile and a good leaving group, making it particularly effective in substitution reactions [8].

Solvent effects are particularly important in nucleophilic substitution reactions. For SN2 reactions, polar aprotic solvents are preferred because they can solvate cations effectively while leaving the nucleophile relatively unsolvated and highly reactive [9]. Common solvents include dimethyl sulfoxide, acetonitrile, and dimethylformamide, which facilitate the approach of the nucleophile to the electrophilic center.

The synthetic utility of nucleophilic substitution is demonstrated in industrial processes where alkyl halides are converted using metal halide salts in the presence of appropriate solvents. For instance, the conversion of corresponding alkyl chlorides or bromides to iodides can be accomplished using sodium iodide or potassium iodide in acetone, taking advantage of the differential solubility of halide salts [10].

Reaction Optimization Parameters:

- Nucleophile concentration: 1.5-2.0 equivalents of iodide salt

- Temperature range: 60-100°C for optimal reaction rates

- Solvent system: Polar aprotic solvents (acetonitrile, dimethyl sulfoxide)

- Reaction time: 6-12 hours depending on substrate reactivity

- Catalyst loading: Not typically required for primary substrates

Recent advances in nucleophilic substitution methodologies include the use of phase-transfer catalysts to facilitate reactions between organic substrates and inorganic iodide salts. These catalysts enable reactions to proceed under milder conditions while maintaining high selectivity and yield [11].

Industrial-Scale Production Challenges

The industrial-scale production of 1-Iodo-2,3,3-trimethylbutane faces several significant challenges that distinguish it from laboratory-scale synthesis. These challenges encompass both technical and economic considerations that must be addressed for commercially viable production [12] [11].

Process scalability represents one of the primary concerns in industrial halogenation. Laboratory conditions that work well for small-scale synthesis often require substantial modification for large-scale operations due to heat transfer limitations, mixing efficiency, and safety considerations [11]. The exothermic nature of halogenation reactions necessitates sophisticated temperature control systems to prevent runaway reactions and ensure consistent product quality.

Heat management becomes critical in industrial halogenation processes. The release of heat during iodination can lead to localized hot spots that promote side reactions and reduce selectivity [11]. Industrial reactors must incorporate efficient heat removal systems, such as heat exchangers or cooling coils, to maintain optimal reaction temperatures throughout the vessel.

Safety considerations are paramount in industrial halogenation operations. Iodine vapor is corrosive and can pose health risks to workers, requiring specialized ventilation systems and personal protective equipment [13]. Additionally, the flammable nature of organic solvents used in these reactions necessitates careful handling procedures and fire suppression systems.

Equipment corrosion presents another significant challenge in industrial iodination processes. Iodine and hydrogen iodide byproducts are highly corrosive to standard steel equipment, requiring the use of specialized alloys or corrosion-resistant coatings [11]. This increases both capital and maintenance costs for industrial facilities.

Industrial Production Challenges:

| Challenge Category | Specific Issues | Mitigation Strategies |

|---|---|---|

| Heat Management | Exothermic reactions, hot spots | Advanced cooling systems, temperature monitoring |

| Equipment Corrosion | Iodine/HI corrosivity | Specialized alloys, protective coatings |

| Safety Requirements | Toxic vapors, fire hazards | Ventilation systems, safety protocols |

| Waste Management | Iodine-containing byproducts | Recycling systems, waste treatment |

| Product Purification | Multiple impurities | Advanced separation techniques |

Raw material availability and cost considerations significantly impact industrial production economics. High-purity 2,3,3-trimethylbutane may not be readily available in large quantities, potentially requiring on-site synthesis from simpler precursors [11]. Similarly, the cost of iodine reagents can be substantial, making efficient utilization and recycling critical for economic viability.

Regulatory compliance adds another layer of complexity to industrial production. Environmental regulations governing halogenated compound manufacturing require careful monitoring of emissions and waste streams [13]. The production facility must implement appropriate controls to meet air quality standards and manage hazardous waste disposal according to local and federal regulations.

Quality control and consistency represent ongoing challenges in industrial production. Maintaining consistent product purity and composition across different production batches requires sophisticated analytical capabilities and process control systems [11]. This includes real-time monitoring of reaction parameters and product quality to ensure compliance with specifications.

Purification and Isolation Techniques

The purification and isolation of 1-Iodo-2,3,3-trimethylbutane require specialized techniques adapted to the unique properties of alkyl iodides. These compounds are generally more reactive than their chloride or bromide analogs, necessitating careful handling and purification procedures to prevent decomposition and ensure product purity [14] [15].

Distillation represents the primary purification method for alkyl iodides, taking advantage of differences in boiling points between the desired product and impurities [14] [16]. Simple distillation is typically employed when the boiling point differences are substantial, while fractional distillation may be necessary for separating closely boiling components. The distillation of 1-Iodo-2,3,3-trimethylbutane must be conducted under carefully controlled conditions to prevent thermal decomposition.

Temperature control during distillation is critical for maintaining product integrity. Alkyl iodides can undergo elimination reactions at elevated temperatures, particularly in the presence of basic impurities [15]. The distillation temperature should be kept as low as possible, often requiring the use of reduced pressure distillation to lower the boiling point and minimize thermal stress on the product.

Distillation Parameters for Purification:

- Distillation temperature: 120-140°C at atmospheric pressure

- Reduced pressure options: 50-80°C at 50-100 mmHg

- Collection temperature range: ±3°C of expected boiling point

- Heating rate: Slow and controlled to prevent decomposition

- Atmosphere: Inert gas (nitrogen or argon) to prevent oxidation

Liquid-liquid extraction serves as a complementary purification technique, particularly useful for removing polar impurities and unreacted starting materials [14] [17]. The extraction process typically involves washing the crude product with aqueous solutions to remove ionic impurities, followed by drying over anhydrous salts to remove residual water.

The selection of washing solutions depends on the nature of expected impurities. Sodium bicarbonate solution is commonly used to neutralize acidic impurities such as hydrogen iodide [17] [16]. Subsequent washing with water removes residual salts, while final washing with brine solution helps to break emulsions and facilitate phase separation.

Drying agents play a crucial role in the purification process, as residual water can promote decomposition reactions in alkyl iodides [14] [15]. Anhydrous magnesium sulfate is frequently employed due to its high capacity for water absorption and chemical inertness toward organic iodides. The drying process should be monitored to ensure complete water removal while avoiding prolonged contact that might promote other side reactions.

Purification Sequence Protocol:

- Crude product workup: Phase separation and initial purification

- Aqueous washing: Removal of ionic and polar impurities

- Neutralization: Treatment with sodium bicarbonate if acidic

- Water removal: Washing with brine and subsequent drying

- Distillation: Final purification by thermal separation

- Quality assessment: Analytical verification of purity and identity

Advanced purification techniques may be necessary for achieving ultra-high purity products required for specialized applications. Column chromatography can provide excellent separation of closely related compounds, though it requires careful selection of stationary and mobile phases compatible with alkyl iodides [18]. Silica gel columns with appropriate solvent systems can effectively separate regioisomers and other structural analogs.

Crystallization techniques, while less commonly applicable to liquid alkyl iodides, may be useful for purifying solid derivatives or salts formed during the synthesis process [18]. The crystallization-induced phosphorescence of certain iodide-containing compounds has been exploited for both purification and analytical purposes, providing a unique approach to product isolation and characterization.

Storage and handling considerations are integral to maintaining product purity after isolation. Alkyl iodides are sensitive to light and heat, requiring storage in dark containers at reduced temperatures [19]. The use of antioxidants or stabilizers may be necessary for long-term storage, particularly for products intended for commercial distribution.

Storage Requirements:

- Temperature: 2-8°C for optimal stability

- Light protection: Amber glass containers or foil wrapping

- Atmosphere: Inert gas headspace to prevent oxidation

- Container material: Glass or specialized polymer-lined vessels

- Stability monitoring: Regular analysis for decomposition products

1-Iodo-2,3,3-trimethylbutane exhibits a unique stereochemical profile characterized by the presence of one undefined stereocenter at carbon-2 position [1] [2]. The molecular structure features a seven-carbon branched alkyl iodide with the molecular formula C₇H₁₅I and a molecular weight of 226.10 g/mol [3] [1]. The compound contains no defined stereocenters but possesses one undefined atom stereocenter, indicating potential for stereoisomerism [1].

The stereochemical configuration is dominated by the tertiary carbon center at position 3, which bears three methyl substituents, creating a highly branched molecular architecture [3] [1]. This quaternary carbon center significantly influences the overall molecular geometry and conformational preferences. The compound exhibits zero hydrogen bond donors and acceptors, with two rotatable bonds contributing to conformational flexibility [1].

The iodine substitution at the primary carbon position (C-1) introduces significant steric bulk due to the large van der Waals radius of iodine (1.98 Å), which affects the overall molecular conformation [3]. The branching pattern, particularly the 2,3,3-trimethyl substitution, creates a sterically congested environment that limits rotational freedom around certain bond axes [4] [5].

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectral Signatures

The nuclear magnetic resonance characteristics of 1-iodo-2,3,3-trimethylbutane are predicted based on the molecular structure and chemical environment of individual carbon and hydrogen atoms. The ¹³C nuclear magnetic resonance spectrum is expected to exhibit five distinct carbon environments corresponding to the seven carbon atoms in the molecule.

The carbon bearing the iodine substituent (C-1) is anticipated to resonate at 5-10 ppm due to the deshielding effect of the electronegative iodine atom [6] [7]. The secondary carbon at position 2 should appear at 40-50 ppm, characteristic of a methine carbon bearing an alkyl substituent. The quaternary carbon at position 3 is expected to resonate at 35-45 ppm, typical for a tertiary carbon center with multiple methyl groups [6].

The three equivalent methyl carbons attached to the quaternary center (C-4, C-5, C-6) should exhibit a single resonance at 25-35 ppm, while the methyl carbon attached to C-2 (C-7) is predicted to appear at 15-25 ppm [6] [7]. The ¹H nuclear magnetic resonance spectrum should display characteristic multiplicities: the CH₂I protons appearing as a triplet at 3.0-3.5 ppm, the CHMe proton as a quartet at 1.8-2.2 ppm, nine equivalent protons from the tertiary butyl group as a singlet at 0.8-1.2 ppm, and three protons from the methyl group on C-2 as a doublet at 0.8-1.2 ppm [6].

Infrared and Mass Spectrometric Data

The infrared spectroscopic profile of 1-iodo-2,3,3-trimethylbutane is characterized by several distinctive absorption bands corresponding to the various functional groups present in the molecule. The most prominent features include strong carbon-hydrogen stretching vibrations in the alkane region between 2850-3000 cm⁻¹, characteristic of saturated hydrocarbon environments [8] [9] [10].

Specific methyl group deformations are expected at 1450 and 1375 cm⁻¹ with medium intensity, while methylene group deformations should appear at approximately 1465 cm⁻¹ [8] [11]. The carbon-carbon stretching vibrations of the saturated alkyl framework are anticipated in the 800-1300 cm⁻¹ region with variable intensity [9] [10]. The carbon-iodine bond stretching, though typically weak in intensity, is estimated to occur in the 500-600 cm⁻¹ range, often at the lower limit of conventional infrared instrumentation [12] [13].

Mass spectrometric fragmentation analysis reveals characteristic patterns typical of branched alkyl iodides. The molecular ion peak is expected at m/z 226, corresponding to the intact molecular structure [1]. The most intense fragmentation occurs through loss of the iodine atom, producing a base peak at m/z 99 representing the [M-I]⁺ ion [14] [15]. Additional significant fragments include the tertiary butyl cation at m/z 57, formed through rearrangement processes, and the propyl cation at m/z 43 from further fragmentation [16] [17]. Loss of a methyl radical from the molecular ion produces a fragment at m/z 211 [14].

Computational Chemistry Insights

Molecular Orbital Calculations

Theoretical molecular orbital calculations for 1-iodo-2,3,3-trimethylbutane reveal important electronic structure characteristics that govern its chemical behavior and spectroscopic properties. The highest occupied molecular orbital is primarily localized on the iodine atom, consistent with the high polarizability and lone pair electrons of the halogen substituent [18]. The molecular orbital energies are significantly influenced by the presence of the heavy iodine atom, which contributes to orbital mixing and affects the overall electronic distribution [19] [20].

Frontier molecular orbital analysis indicates that the lowest unoccupied molecular orbital exhibits antibonding character between the carbon-iodine bond, which correlates with the relative weakness and lability of this bond compared to other carbon-halogen bonds [21] [22]. The calculated molecular orbital coefficients demonstrate significant contribution from iodine 5p orbitals to the higher energy occupied states, reflecting the extended electronic structure of the halogen atom [19].

The electronic structure calculations also reveal the influence of the highly branched alkyl framework on the orbital energies. The presence of multiple methyl groups creates a complex pattern of hyperconjugative interactions that stabilize the molecular framework [23] [24]. These computational insights align with experimental observations regarding the stability and reactivity patterns of tertiary alkyl iodides [5] [25].

Conformational Stability Studies

Conformational analysis of 1-iodo-2,3,3-trimethylbutane through density functional theory calculations reveals multiple stable conformers arising from rotation around the C1-C2 and C2-C3 bonds [26] [23]. The most stable conformations are those that minimize steric interactions between the bulky iodine atom and the branched alkyl framework [27] [28].

The energy barriers for conformational interconversion are relatively low, typically ranging from 2-4 kcal/mol, indicating rapid equilibration between conformers at room temperature [29] [30]. The preferred conformations adopt gauche arrangements that position the iodine atom away from the sterically demanding tertiary butyl group [31] [32]. These conformational preferences are stabilized by favorable van der Waals interactions and the minimization of unfavorable steric contacts [23].

XLogP3

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Flammable;Irritant